![molecular formula C23H19ClN2O3 B4942243 2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942243.png)
2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is 406.1084202 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Analysis
- X-ray Crystallography : Studies on similar carbonitrile compounds have revealed insights into their crystal structures. These structures are often characterized by triclinic crystals and exhibit boat conformations in their pyran rings, stabilized by N-H...O and N-H...N hydrogen bonds (Sharma et al., 2015).
Synthesis and Chemical Properties
- Synthesis Methods : Research has been conducted on the direct preparation of this compound and its derivatives, focusing on their synthesis processes. This research provides insights into the chemical reactions and conditions necessary for the synthesis of such compounds (Ghoneim et al., 2014).
Biological and Medicinal Research
- Antimicrobial Activities : Studies have evaluated the antibacterial and antifungal activities of derivatives of this compound. These studies are crucial for understanding the potential medical applications of these compounds in treating microbial infections (Nagamani et al., 2019).
- Potential in Drug Development : The compound has been investigated for its potential in drug development, especially in relation to its antimicrobial properties. Research has explored how different derivatives of this compound can be synthesized and their efficacy against various microbial strains (Moshafi et al., 2016).
Structural Analysis
- Structural Analysis : Studies have been conducted on the crystal structure of derivatives of this compound, providing detailed insights into their molecular configurations and intermolecular interactions. This analysis is fundamental for understanding the chemical properties and potential applications of these compounds (Kumar et al., 2016).
properties
IUPAC Name |
2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c1-28-15-8-6-13(7-9-15)21-17(12-25)23(26)29-20-11-14(10-19(27)22(20)21)16-4-2-3-5-18(16)24/h2-9,14,21H,10-11,26H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNNKGOGBWGZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-(2-chlorophenyl)-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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